molecular formula C13H5F3N4OS B11048278 3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11048278
M. Wt: 322.27 g/mol
InChI Key: QMRRTGBHCIPTND-UHFFFAOYSA-N
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Description

3-(2-FURYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with a furan and a trifluorophenyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl hydrazine with 2,3,4-trifluorobenzoyl isothiocyanate, followed by cyclization in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like tetrahydrofuran at room temperature, yielding the desired compound with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at ambient or elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

3-(2-FURYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-FURYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, the compound binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting signal transduction pathways involved in cell proliferation and survival. The presence of trifluorophenyl and furan groups enhances its binding affinity and specificity towards the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-FURYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to the presence of both furan and trifluorophenyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C13H5F3N4OS

Molecular Weight

322.27 g/mol

IUPAC Name

3-(furan-2-yl)-6-(2,3,4-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H5F3N4OS/c14-7-4-3-6(9(15)10(7)16)12-19-20-11(8-2-1-5-21-8)17-18-13(20)22-12/h1-5H

InChI Key

QMRRTGBHCIPTND-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=C(C(=C(C=C4)F)F)F

Origin of Product

United States

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